![molecular formula C21H20N4O4S B5519711 N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)
N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from substituted benzaldehydes or acetophenones. For instance, derivatives similar to the compound can be synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide, with variations in substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties (Gul et al., 2016). This process typically involves the formation of intermediates that are further reacted to achieve the final sulfonamide compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. The structures often feature complex interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the compound's stability and reactivity. For example, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting the role of hydrogen bonds and torsion angles in defining the structure (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a variety of chemical reactions, often acting as ligands in coordination complexes or as intermediates in organic synthesis. Their reactivity can be influenced by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. The synthesis and chemical properties of these compounds can be tailored for specific applications, including their use in catalysis, as demonstrated by Jiang et al. (2001), who synthesized a water-soluble phosphine derivative of benzenesulfonamide for use in hydroformylation reactions (Jiang et al., 2001).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application and can be significantly affected by the nature of the substituents. Rodrigues et al. (2015) investigated the crystal structures of related sulfonamides, revealing the impact of intermolecular interactions on the compound's architecture and physical state (Rodrigues et al., 2015).
Scientific Research Applications
Antimicrobial Activity
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives structurally related to N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide, has shown promising antimicrobial activities. These compounds have been synthesized and evaluated against various bacteria and fungi, indicating potential applications in addressing antimicrobial resistance (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxicity and Anticancer Activity
A series of new benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This suggests a potential pathway for the development of new anticancer agents leveraging the structural framework of benzenesulfonamides (Gul et al., 2016).
Carbonic Anhydrase Inhibitory Effects
The synthesis and evaluation of various benzenesulfonamide derivatives have demonstrated potent inhibitory effects on carbonic anhydrase isoenzymes. These findings indicate potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
Photodynamic Therapy Applications
The development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been explored. These compounds exhibit high singlet oxygen quantum yield, suggesting their potential use as photosensitizers in photodynamic therapy for cancer treatment. The ability to generate singlet oxygen efficiently makes these derivatives valuable in the research of therapeutic agents targeting cancer cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
The synthesis of arylsulfonamide para-alkoxychalcone hybrids has provided insights into the effect of adding methylene groups on their conformation and assembly. This structural analysis contributes to the understanding of molecular interactions and could influence the design of new compounds with tailored properties for various applications (de Castro et al., 2013).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-19-11-9-18(10-12-19)25(30(27,28)20-7-3-2-4-8-20)16-21(26)24-23-15-17-6-5-13-22-14-17/h2-15H,16H2,1H3,(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFLXXCFXSGYPI-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.